molecular formula C12H13FN2 B8227160 3-Fluoro-2-(1-piperidinyl)benzonitrile

3-Fluoro-2-(1-piperidinyl)benzonitrile

Cat. No.: B8227160
M. Wt: 204.24 g/mol
InChI Key: SLQIJIYZGUDKSH-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1-piperidinyl)benzonitrile (C₁₂H₁₂FN₂) is a substituted benzonitrile derivative featuring a fluorine atom at the 3-position and a piperidinyl group at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name

3-fluoro-2-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-6-4-5-10(9-14)12(11)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIJIYZGUDKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Fluoro-2-(1-piperidinyl)benzonitrile can be contextualized against related benzonitrile and heterocyclic derivatives. Below is a comparative analysis:

Substituent Position and Heterocycle Variations

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Evidence Source
This compound 2-piperidinyl, 3-fluoro, 1-CN 203.24 Not reported Benzonitrile core, piperidine, fluorine N/A
4-(1-Piperidinyl)benzonitrile 4-piperidinyl, 1-CN ~187.25* 52–53 Para-substituted piperidine; no fluorine
4-(1-Piperidinyl)-2-(trifluoromethyl)benzonitrile 4-piperidinyl, 2-CF₃, 1-CN ~255.25* 68–69 Trifluoromethyl enhances lipophilicity
3-Fluoro-2-(piperazin-1-yl)benzonitrile 2-piperazinyl, 3-fluoro, 1-CN ~204.23* Not reported Piperazine (additional nitrogen) increases basicity
3-Fluoro-2-(pyrrolidin-1-yl)aniline 2-pyrrolidinyl, 3-fluoro, NH₂ 180.23 Liquid (oil) Aniline instead of nitrile; pyrrolidine ring

*Calculated based on molecular formulas.

  • Positional Effects : Moving the piperidinyl group from the 2-position (main compound) to the 4-position (as in 4-(1-piperidinyl)benzonitrile) reduces steric hindrance and alters electronic interactions. The para-substituted analog lacks fluorine, which impacts dipole moments and binding affinity .
  • Heterocycle Substitutions : Replacing piperidine with piperazine (e.g., 3-Fluoro-2-(piperazin-1-yl)benzonitrile) introduces a second nitrogen, enhancing hydrogen-bonding capacity and solubility in acidic environments . Pyrrolidine analogs (e.g., 3-Fluoro-2-(pyrrolidin-1-yl)aniline) feature a smaller five-membered ring, reducing steric bulk but increasing conformational flexibility .

Functional Group Modifications

  • Nitrile vs. Aniline : The nitrile group in this compound increases polarity compared to the aniline derivative (3-Fluoro-2-(pyrrolidin-1-yl)aniline), which has an NH₂ group. This difference affects solubility and reactivity in nucleophilic substitution reactions .
  • Trifluoromethyl Addition : The 2-CF₃ group in 4-(1-piperidinyl)-2-(trifluoromethyl)benzonitrile significantly boosts lipophilicity, making it more suitable for membrane-penetrating applications compared to the fluorine-substituted main compound .

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